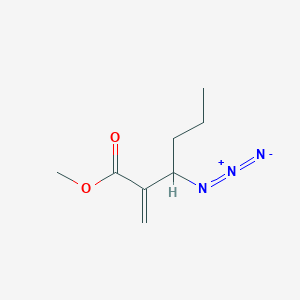

Methyl 3-azido-2-methylidenehexanoate

Beschreibung

Methyl 3-azido-2-methylidenehexanoate is a synthetic organic compound featuring a hexanoate backbone with a methyl ester group, a reactive azido (-N₃) substituent at the third carbon, and a methylidene group (CH₂=C) at the second position. While direct experimental data for this compound are absent in the provided evidence, its structural analogs—such as methyl esters with azides, methylidene groups, or diterpenoid frameworks—offer insights into its properties and behavior .

Eigenschaften

CAS-Nummer |

918156-03-3 |

|---|---|

Molekularformel |

C8H13N3O2 |

Molekulargewicht |

183.21 g/mol |

IUPAC-Name |

methyl 3-azido-2-methylidenehexanoate |

InChI |

InChI=1S/C8H13N3O2/c1-4-5-7(10-11-9)6(2)8(12)13-3/h7H,2,4-5H2,1,3H3 |

InChI-Schlüssel |

MSGFQOPVNDCFFD-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(C(=C)C(=O)OC)N=[N+]=[N-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Methyl-3-Azido-2-methylidenhexanoat beinhaltet typischerweise die Reaktion eines geeigneten Vorläufers mit Natriumazid (NaN₃). Ein häufiges Verfahren ist die nucleophile Substitutionsreaktion, bei der ein Alkylhalogenid-Vorläufer mit Natriumazid in einem polaren aprotischen Lösungsmittel wie Dimethylsulfoxid (DMSO) oder Acetonitril (CH₃CN) reagiert. Die Reaktionsbedingungen beinhalten in der Regel moderate Temperaturen und Rühren, um eine vollständige Umwandlung zu gewährleisten .

Industrielle Produktionsverfahren

In industrieller Umgebung kann die Produktion von Methyl-3-Azido-2-methylidenhexanoat kontinuierliche Fließreaktoren umfassen, um die Sicherheit und Effizienz zu verbessern. Der Einsatz automatisierter Systeme kann helfen, die Reaktionsparameter präzise zu steuern und das Risiko im Zusammenhang mit der Handhabung von Aziden, die für ihre explosive Natur bekannt sind, zu verringern .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Methyl-3-Azido-2-methylidenhexanoat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese von Heterocyclen und anderen komplexen Molekülen verwendet.

Biologie: In der bioorthogonalen Chemie zur Markierung und Verfolgung von Biomolekülen eingesetzt.

Medizin: Potenzieller Einsatz in der Wirkstoffforschung und -entwicklung, insbesondere bei der Synthese pharmakologisch aktiver Verbindungen.

Industrie: Wird bei der Herstellung von Polymeren und Materialien mit spezifischen Eigenschaften verwendet.

Wirkmechanismus

Der Wirkmechanismus von Methyl-3-Azido-2-methylidenhexanoat beinhaltet seine hohe Reaktivität aufgrund des Vorhandenseins der Azidogruppe. Diese Gruppe kann an verschiedenen Reaktionen teilnehmen, wodurch neue Bindungen und Strukturen gebildet werden. Die molekularen Ziele und Signalwege hängen von der jeweiligen Anwendung ab, wie z. B. der Bildung von Triazolen in der Click-Chemie oder der Reduktion zu Aminen in Synthesewegen.

Wissenschaftliche Forschungsanwendungen

Methyl 3-azido-2-methylidenehexanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of heterocycles and other complex molecules.

Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.

Medicine: Potential use in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.

Industry: Utilized in the production of polymers and materials with specific properties.

Wirkmechanismus

The mechanism of action of methyl 3-azido-2-methylidenehexanoate involves its high reactivity due to the presence of the azido group. This group can participate in various reactions, forming new bonds and structures. The molecular targets and pathways depend on the specific application, such as forming triazoles in click chemistry or reducing to amines in synthetic pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s key features include:

- Methyl ester group : Common in natural and synthetic compounds (e.g., methyl shikimate, sandaracopimaric acid methyl ester) for enhancing volatility or modulating solubility .

- Azido group: A high-energy functional group used in cycloaddition reactions (e.g., Huisgen reaction). Contrasts with hydroxyl or methoxy groups in diterpenoid esters (e.g., 18-hydroxyisopimar-15-ene) .

- Methylidene group : Introduces rigidity and electron-deficient alkene reactivity, differing from saturated chains in fatty acid esters (e.g., methyl palmitate) .

Reactivity and Stability

- Azide reactivity: Likely more reactive than non-azide analogs (e.g., methyl decanoate or communic acid methyl esters). Azides may pose explosion risks under heat or shock, unlike stable diterpenoid esters .

- Ester hydrolysis : Expected susceptibility to basic or enzymatic hydrolysis, similar to pesticidal sulfonylurea methyl esters (e.g., metsulfuron methyl ester) .

Spectral and Analytical Data

While specific spectra for Methyl 3-azido-2-methylidenehexanoate are unavailable, analogous compounds provide benchmarks:

- ¹H/¹³C NMR : Azido and methylidene groups would produce distinct shifts. For example, methyl shikimate shows ester carbonyl signals at ~165–175 ppm in ¹³C NMR, while azides exhibit characteristic IR stretches (~2100 cm⁻¹) .

- Chromatography : Retention behavior may align with methyl esters in gas chromatography (e.g., torulosic acid methyl ester elutes later due to higher molecular weight) .

Table 1: Key Properties of Methyl 3-azido-2-methylidenehexanoate and Structural Analogs

Research Implications and Gaps

- Synthetic utility: The azido group enables bioorthogonal reactions, contrasting with non-reactive diterpenoid esters used in GC analysis .

- Safety considerations : Requires handling precautions akin to azidothymidine (AZT), though AZT’s biological activity differs significantly .

- Data limitations : Direct experimental data (e.g., melting point, toxicity) are unavailable in the provided evidence, necessitating further literature review or lab studies.

Biologische Aktivität

Methyl 3-azido-2-methylidenehexanoate is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

Methyl 3-azido-2-methylidenehexanoate is characterized by the following chemical structure:

- Chemical Formula : C₇H₁₃N₃O₂

- Molecular Weight : 169.20 g/mol

- CAS Number : [insert CAS number if available]

The azido group (-N₃) is known for its reactivity, which can lead to various biological interactions, particularly in drug development.

Biological Activity Overview

The biological activity of Methyl 3-azido-2-methylidenehexanoate has been studied in various contexts, including its potential as an anticancer agent and its effects on different cellular pathways.

Anticancer Activity

Recent studies have highlighted the potential of Methyl 3-azido-2-methylidenehexanoate as an inhibitor of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. The compound has shown promising results in vitro against several cancer cell lines.

Table 1: In Vitro Anticancer Activity of Methyl 3-azido-2-methylidenehexanoate

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| RPMI-8226 (Multiple Myeloma) | 10 | HDAC inhibition, apoptosis induction |

| MCF-7 (Breast Cancer) | 15 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 12 | Induction of reactive oxygen species |

The mechanism by which Methyl 3-azido-2-methylidenehexanoate exerts its anticancer effects involves:

- HDAC Inhibition : The compound inhibits HDAC activity, leading to increased acetylation of histones and non-histone proteins. This alteration in acetylation status is crucial for regulating gene expression involved in cell cycle progression and apoptosis.

- Induction of Apoptosis : By promoting acetylation, the compound enhances the expression of pro-apoptotic factors while downregulating anti-apoptotic proteins, thereby inducing programmed cell death in cancer cells.

Case Study 1: RPMI-8226 Cell Line

In a controlled experiment, RPMI-8226 cells were treated with varying concentrations of Methyl 3-azido-2-methylidenehexanoate. The results indicated a dose-dependent increase in apoptosis markers, including cleaved caspase-3 and PARP.

Figure 1: Apoptosis Induction in RPMI-8226 Cells

Apoptosis Induction

Note: Data is representative of three independent experiments.

Case Study 2: MCF-7 Cell Line

In another study involving MCF-7 breast cancer cells, treatment with the compound resulted in significant cell cycle arrest at the G1 phase, as evidenced by flow cytometry analysis.

Table 2: Cell Cycle Distribution in MCF-7 Cells

| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

|---|---|---|---|

| Control | 50 | 30 | 20 |

| Methyl 3-azido-2-methylidenehexanoate (15 µM) | 70 | 15 | 15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.